
Benzyl-3-Aminobutanat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 . It is used in scientific research and development .
Synthesis Analysis
The synthesis of benzyl amines, such as Benzyl 3-aminobutanoate hydrochloride, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .Molecular Structure Analysis
The molecular structure of Benzyl 3-aminobutanoate hydrochloride consists of a benzyl group attached to a 3-aminobutanoate . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .Chemical Reactions Analysis
Amines, such as Benzyl 3-aminobutanoate hydrochloride, can undergo various reactions. The most general reactions of amines include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
Benzyl 3-aminobutanoate hydrochloride has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 and a complexity of 176 .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese potentieller Therapeutika
Benzyl-3-Aminobutanat-Hydrochlorid kann als Vorläufer bei der Synthese verschiedener therapeutischer Wirkstoffe dienen. Seine Struktur ermöglicht die Einführung eines Benzyl-Schutzes, der bei der Entwicklung von Arzneimittelmolekülen nützlich sein kann, die während ihrer Synthese eine selektive Entschützung erfordern .
Organische Synthese: Zwischenprodukt für Amine
In der organischen Chemie ist this compound als Zwischenprodukt für die Synthese von benzylischen Aminen wertvoll. Diese Amine sind entscheidend für die Herstellung von Verbindungen mit potenziellen pharmakologischen Aktivitäten .
Biochemie: Studien zur Enzyminhibition
Diese Verbindung könnte in der biochemischen Forschung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere bei Enzymen, die Benzylamin-Substrate erkennen. Sie könnte zum Verständnis des Mechanismus der Enzyminhibition und -aktivierung beitragen .
Materialwissenschaften: Polymer- und Harzherstellung
In den Materialwissenschaften könnte this compound an der Herstellung von Polymeren und Harzen beteiligt sein, insbesondere solchen, die eine Benzylkomponente für strukturelle Stabilität oder spezifische funktionelle Eigenschaften erfordern .
Analytische Chemie: Chromatographiestandards
Aufgrund seiner definierten Struktur und Eigenschaften kann this compound als Standard in der chromatographischen Analyse verwendet werden, um Geräte zu kalibrieren oder neue Analyseverfahren zu entwickeln .
Industrielle Anwendungen: Chemische Herstellung
Im industriellen Maßstab könnte diese Verbindung bei der Herstellung von Feinchemikalien verwendet werden, bei denen spezifische benzylierte Produkte erforderlich sind. Seine Rolle bei der Synthese von Chemikalien in größerem Umfang könnte weiter untersucht werden .
Safety and Hazards
In case of inhalation, it is advised to move the victim to fresh air and seek medical attention if symptoms persist . If it comes into contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Wirkmechanismus
Mode of Action
These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
. These reactions can have downstream effects on various biochemical pathways.
Eigenschaften
IUPAC Name |
benzyl 3-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHYYGPFHLTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423029-31-5 |
Source


|
| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




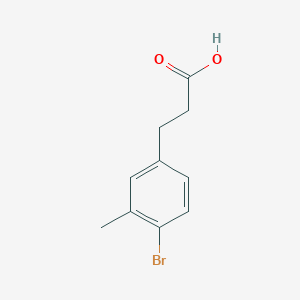
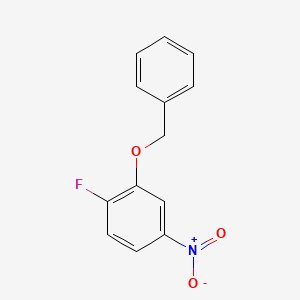
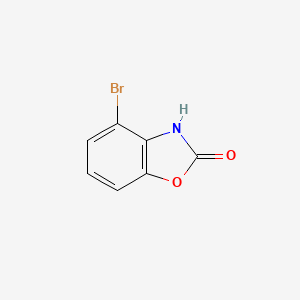


![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
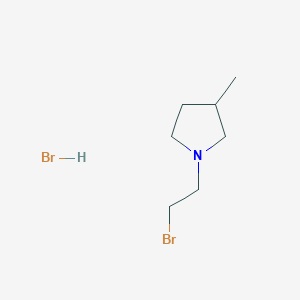
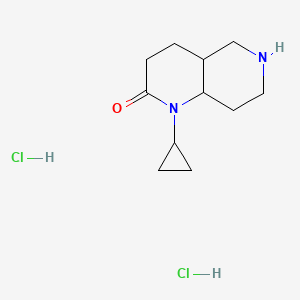
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)